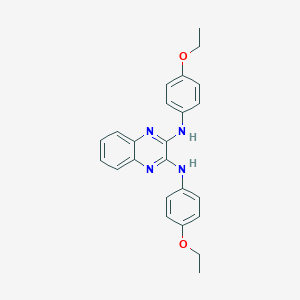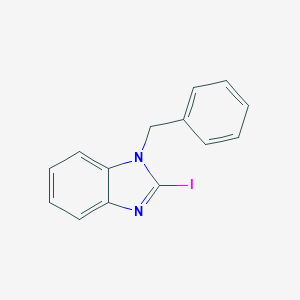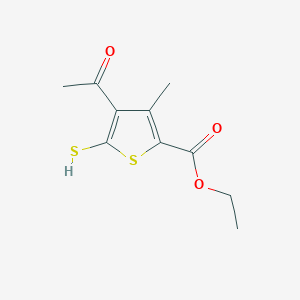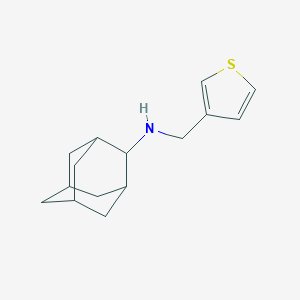![molecular formula C19H23NO4 B275826 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B275826.png)
2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol, also known as BDP, is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. BDP is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism.
Mecanismo De Acción
2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol exerts its effects by selectively inhibiting PTP1B, a protein tyrosine phosphatase that negatively regulates insulin signaling and glucose metabolism. By inhibiting PTP1B, 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol enhances insulin signaling and glucose uptake in cells, leading to improved glucose metabolism and insulin sensitivity. 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has been shown to have a number of biochemical and physiological effects, including:
- Improved insulin sensitivity and glucose metabolism
- Inhibition of cancer cell growth
- Reduction of body weight and improvement of metabolic parameters in animal models of obesity
- Activation of the AMPK pathway
- Reduction of inflammation and oxidative stress
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol in lab experiments is its selectivity for PTP1B, which makes it a useful tool for studying the role of this protein in various cellular processes. Additionally, 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol in lab experiments is its relatively high cost, which may limit its use in large-scale studies.
Direcciones Futuras
There are several future directions for research on 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol, including:
- Further studies to elucidate the molecular mechanisms underlying its effects on glucose metabolism, cancer cell growth, and obesity
- Development of more efficient and cost-effective synthesis methods for 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol
- Investigation of the potential therapeutic applications of 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol in humans, including its efficacy and safety in clinical trials
- Exploration of the potential use of 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol in combination with other drugs or therapies for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol involves a series of chemical reactions, starting with the reaction of 4-(1,3-benzodioxol-5-ylmethoxy)benzaldehyde with 2-aminomethyl-1-propanol in the presence of a catalyst to form the intermediate compound. This is followed by the reaction of the intermediate with methyl iodide to yield the final product, 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol.
Aplicaciones Científicas De Investigación
2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has been extensively studied in the scientific community for its potential applications in various fields, including diabetes, cancer, and obesity. Studies have shown that 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol can improve insulin sensitivity and glucose tolerance in animal models of diabetes, making it a potential therapeutic agent for the treatment of type 2 diabetes. 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. Additionally, 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has been shown to reduce body weight and improve metabolic parameters in animal models of obesity, indicating its potential as an anti-obesity agent.
Propiedades
Fórmula molecular |
C19H23NO4 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
2-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C19H23NO4/c1-19(2,12-21)20-10-14-3-6-16(7-4-14)22-11-15-5-8-17-18(9-15)24-13-23-17/h3-9,20-21H,10-13H2,1-2H3 |
Clave InChI |
FXPLJBZESBCMKA-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)NCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CC(C)(CO)NCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Chloro-3-[(4-nitrophenoxy)methyl]benzene](/img/structure/B275746.png)

![Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate](/img/structure/B275749.png)


![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-phenylethanamine](/img/structure/B275756.png)

![4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B275761.png)

![1-[5-(3-chlorophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275767.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275768.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B275769.png)